molecular formula C9H8N2O3 B3277393 5-Nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 65887-63-0

5-Nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3277393
CAS RN: 65887-63-0
M. Wt: 192.17 g/mol
InChI Key: KMXZMXUXZVCNNN-UHFFFAOYSA-N
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Description

5-Nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the quinoline family and has a unique structure that makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 5-Nitro-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, research studies have suggested that this compound may act by inhibiting specific enzymes that are involved in disease progression. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects
5-Nitro-3,4-dihydroquinolin-2(1H)-one has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Studies have also suggested that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Nitro-3,4-dihydroquinolin-2(1H)-one in lab experiments include its high yield and relatively simple synthesis method. Furthermore, this compound has been shown to have potential as a drug candidate for various diseases, making it an attractive compound for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and limited information on its mechanism of action.

Future Directions

There are various future directions for the research of 5-Nitro-3,4-dihydroquinolin-2(1H)-one. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This information could help in the development of more specific and effective drugs. Another direction is to explore the potential use of this compound in the treatment of neurodegenerative diseases. Furthermore, research studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 5-Nitro-3,4-dihydroquinolin-2(1H)-one is a promising compound for drug development due to its potential applications as an anti-cancer, anti-inflammatory, and anti-microbial agent. Its synthesis method is relatively simple, and it has various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential toxicity. The future directions for the research of this compound are vast, and it has the potential to be a valuable tool in the development of new drugs.

Scientific Research Applications

5-Nitro-3,4-dihydroquinolin-2(1H)-one has various scientific research applications, primarily in drug development. This compound has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Research studies have also suggested that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-nitro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-3H,4-5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXZMXUXZVCNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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